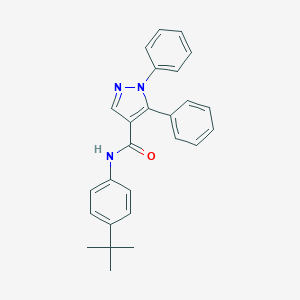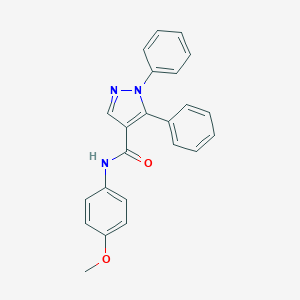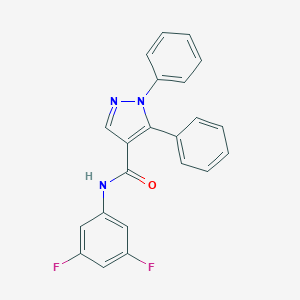![molecular formula C17H9ClF4N4S B287440 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Anticancer Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticancer activity against various types of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
2. Antimicrobial Activity: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms. This compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
3. Anti-inflammatory Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the development of novel anti-inflammatory drugs.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with specific molecular targets in cells.
4. Study of Toxicity: Further studies are needed to investigate the toxicity of this compound at different concentrations and in different cell types.
Conclusion:
In conclusion, 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. Some of the most notable advantages include:
1. Potent Pharmacological Effects: This compound exhibits potent pharmacological effects, making it a valuable tool for studying various biological processes.
2. Versatility: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used to study a wide range of biological processes, including cell proliferation, apoptosis, and inflammation.
Some of the limitations of using this compound in lab experiments include:
1. Cost: The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be expensive, making it difficult for researchers with limited funding to use this compound in their experiments.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the most notable future directions include:
1. Development of Novel Anticancer Drugs: The potent anticancer activity of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for the development of novel anticancer drugs.
2. Development of Novel Antibiotics: The potent antimicrobial activity of this compound also makes it a potential candidate for the development of novel antibiotics.
3. Study of
Méthodes De Synthèse
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate followed by the reaction with 3-amino-5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Propriétés
Nom du produit |
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H9ClF4N4S |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
6-[(2-chloro-6-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClF4N4S/c18-12-5-2-6-13(19)11(12)8-14-25-26-15(23-24-16(26)27-14)9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2 |
Clé InChI |
XXKNUISHARIIAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)







![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)



